3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of substituted thiophenes to form the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino and carboxamide groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathways. The presence of the trifluoromethyl group and the thieno[2,3-b]pyridine core can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different substituents.
Trifluoromethylated Compounds: Compounds containing the trifluoromethyl group, which imparts unique chemical and biological properties.
Uniqueness
3-amino-6-(thiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide is unique due to the combination of its functional groups and heterocyclic structures. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the thieno[2,3-b]pyridine core provides a rigid and planar structure that can facilitate specific interactions with molecular targets.
Properties
Molecular Formula |
C19H12F3N3OS2 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
3-amino-6-thiophen-2-yl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C19H12F3N3OS2/c20-19(21,22)10-3-1-4-11(9-10)24-17(26)16-15(23)12-6-7-13(25-18(12)28-16)14-5-2-8-27-14/h1-9H,23H2,(H,24,26) |
InChI Key |
FAJCOHUBOBDGOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=CS4)N)C(F)(F)F |
Origin of Product |
United States |
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